N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzofuran ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which is then functionalized to introduce the carbamoyl group at the 2-position. The benzodioxole ring is subsequently attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods ensure consistent quality and efficiency in large-scale production. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that are useful in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran and benzodioxole rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 5-[(2-carbamoyl-1-benzofuran-3-yl)sulfamoyl]-3-thiophenecarboxylic acid
- N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide
Uniqueness
N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUDGXTONIWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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